molecular formula C9H6ClF3O B13539780 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13539780
M. Wt: 222.59 g/mol
InChI Key: YFJVANJWOCSPJS-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6ClF3O It is a derivative of ethanone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, while the ethanone moiety is trifluorinated

Preparation Methods

The synthesis of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenyl and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A catalyst such as aluminum chloride (AlCl3) is often used to facilitate the acylation reaction.

    Procedure: The 2-chloro-5-methylphenyl is reacted with trifluoroacetic anhydride in the presence of AlCl3. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-chloro-5-methylphenyl isocyanate and 2-chloro-5-methylphenol share structural similarities.

    Uniqueness: The trifluoromethyl group in this compound imparts unique chemical properties, including increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-(2-chloro-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

YFJVANJWOCSPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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